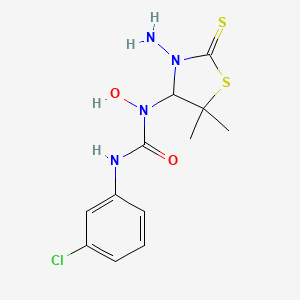
1-(3-Amino-5,5-dimethyl-2-sulfanylidene-1,3-thiazolidin-4-yl)-3-(3-chlorophenyl)-1-hydroxyurea
Descripción general
Descripción
1-(3-Amino-5,5-dimethyl-2-sulfanylidene-1,3-thiazolidin-4-yl)-3-(3-chlorophenyl)-1-hydroxyurea is a complex organic compound that features a thiazolidine ring, a chlorophenyl group, and a hydroxyurea moiety. Compounds with such structures are often studied for their potential biological activities and applications in various fields, including medicinal chemistry and materials science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Amino-5,5-dimethyl-2-sulfanylidene-1,3-thiazolidin-4-yl)-3-(3-chlorophenyl)-1-hydroxyurea typically involves multi-step organic reactions. A common approach might include:
Formation of the Thiazolidine Ring: This can be achieved by reacting a suitable amine with a carbonyl compound and a sulfur source under controlled conditions.
Introduction of the Chlorophenyl Group: This step may involve a substitution reaction where a chlorophenyl derivative is introduced to the thiazolidine ring.
Formation of the Hydroxyurea Moiety: This can be done by reacting the intermediate compound with hydroxylamine or a similar reagent.
Industrial Production Methods
Industrial production of such compounds often involves optimization of reaction conditions to maximize yield and purity. This may include:
Catalysts: Use of specific catalysts to enhance reaction rates.
Temperature and Pressure Control: Maintaining optimal temperature and pressure conditions to ensure efficient reactions.
Purification Techniques: Employing methods such as crystallization, distillation, or chromatography to purify the final product.
Análisis De Reacciones Químicas
Types of Reactions
1-(3-Amino-5,5-dimethyl-2-sulfanylidene-1,3-thiazolidin-4-yl)-3-(3-chlorophenyl)-1-hydroxyurea can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of thiols or amines.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (mCPBA).
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution Reagents: Nucleophiles such as amines, thiols, or alkoxides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while reduction may produce thiols.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating diseases.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mecanismo De Acción
The mechanism of action of 1-(3-Amino-5,5-dimethyl-2-sulfanylidene-1,3-thiazolidin-4-yl)-3-(3-chlorophenyl)-1-hydroxyurea involves its interaction with specific molecular targets. These may include:
Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.
Receptors: Binding to cellular receptors to modulate signaling pathways.
DNA/RNA: Interacting with genetic material to influence gene expression.
Comparación Con Compuestos Similares
Similar Compounds
1-(3-Amino-5,5-dimethyl-2-sulfanylidene-1,3-thiazolidin-4-yl)-3-phenyl-1-hydroxyurea: Lacks the chlorophenyl group.
1-(3-Amino-5,5-dimethyl-2-sulfanylidene-1,3-thiazolidin-4-yl)-3-(3-methylphenyl)-1-hydroxyurea: Contains a methylphenyl group instead of a chlorophenyl group.
Uniqueness
The presence of the chlorophenyl group in 1-(3-Amino-5,5-dimethyl-2-sulfanylidene-1,3-thiazolidin-4-yl)-3-(3-chlorophenyl)-1-hydroxyurea may confer unique chemical and biological properties, such as enhanced reactivity or specific interactions with biological targets.
Propiedades
IUPAC Name |
1-(3-amino-5,5-dimethyl-2-sulfanylidene-1,3-thiazolidin-4-yl)-3-(3-chlorophenyl)-1-hydroxyurea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15ClN4O2S2/c1-12(2)9(16(14)11(20)21-12)17(19)10(18)15-8-5-3-4-7(13)6-8/h3-6,9,19H,14H2,1-2H3,(H,15,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXEBCLXSJYKLLY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(N(C(=S)S1)N)N(C(=O)NC2=CC(=CC=C2)Cl)O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClN4O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![4-[1-(2-hydroxyethyl)piperidin-4-yl]oxy-N-(pyridin-4-ylmethyl)benzamide](/img/structure/B3822660.png)

amino]-5,5-dimethyl-2-oxo-1-imidazolidinyl}acetate](/img/structure/B3822680.png)

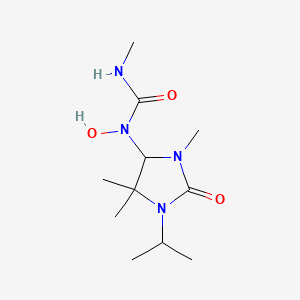
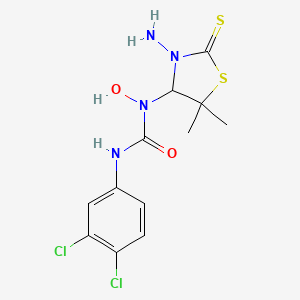
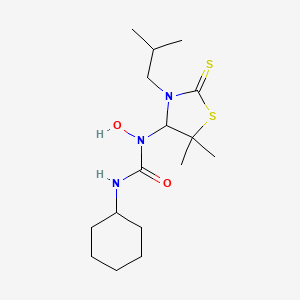
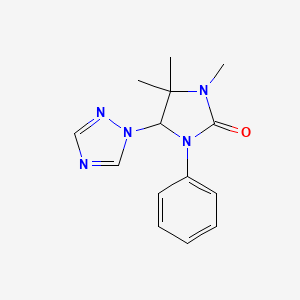
![N-{1-[1-(2,6-dimethylphenyl)-1H-tetrazol-5-yl]cyclopentyl}-4-methoxyaniline](/img/structure/B3822710.png)
![N-{1-[1-(2,6-dimethylphenyl)-1H-tetrazol-5-yl]cyclohexyl}-3-methoxyaniline](/img/structure/B3822716.png)
